molecular formula C31H32N2O5S B11671844 N,N-Dibenzyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide

N,N-Dibenzyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide

Cat. No.: B11671844
M. Wt: 544.7 g/mol
InChI Key: TWHLWDJPXOKNLN-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes benzyl, methylphenyl, and dimethoxybenzenesulfonamido groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzylamine Derivative: Benzylamine is reacted with an appropriate acylating agent to form the N-benzyl derivative.

    Sulfonamide Formation: The N-benzyl derivative is then reacted with a sulfonyl chloride derivative of 3,4-dimethoxybenzenesulfonyl chloride to form the sulfonamide intermediate.

    Final Coupling: The sulfonamide intermediate is coupled with 4-methylphenylacetic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-Dibenzyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzyl-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of the sulfonamido group.

    N-(4-Methylphenyl)acetamide: Lacks the benzyl and dimethoxybenzenesulfonamido groups.

    N,N-Dibenzyl-2-[(4-methylphenyl)sulfanyl]acetamide: Contains a sulfanyl group instead of the sulfonamido group.

Uniqueness

N,N-Dibenzyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C31H32N2O5S

Molecular Weight

544.7 g/mol

IUPAC Name

N,N-dibenzyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C31H32N2O5S/c1-24-14-16-27(17-15-24)33(39(35,36)28-18-19-29(37-2)30(20-28)38-3)23-31(34)32(21-25-10-6-4-7-11-25)22-26-12-8-5-9-13-26/h4-20H,21-23H2,1-3H3

InChI Key

TWHLWDJPXOKNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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